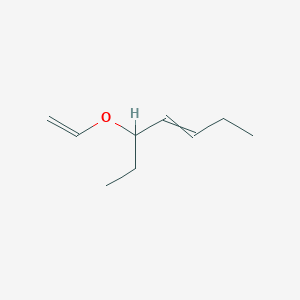
5-(Ethenyloxy)hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethenyloxy)hept-3-ene is an organic compound characterized by the presence of an ethenyloxy group attached to a hept-3-ene backbone This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)hept-3-ene can be achieved through several methods. One common approach involves the reaction of hept-3-ene with ethenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Ethenyloxy)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a diverse array of functionalized derivatives.
Scientific Research Applications
5-(Ethenyloxy)hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Ethenyloxy)hept-3-ene involves its interaction with specific molecular targets and pathways. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hept-3-ene: A simple alkene with a similar backbone but lacking the ethenyloxy group.
5-(Methoxy)hept-3-ene: A compound with a methoxy group instead of an ethenyloxy group.
5-(Ethenyloxy)hex-3-ene: A shorter-chain analogue with similar functional groups.
Uniqueness
5-(Ethenyloxy)hept-3-ene is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and potential applications. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogues.
Properties
CAS No. |
90363-14-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5-ethenoxyhept-3-ene |
InChI |
InChI=1S/C9H16O/c1-4-7-8-9(5-2)10-6-3/h6-9H,3-5H2,1-2H3 |
InChI Key |
PGPXSPCSXBRFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



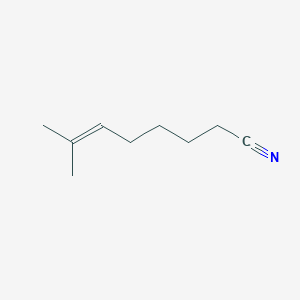
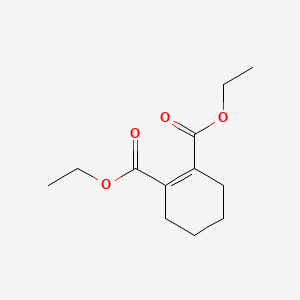
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
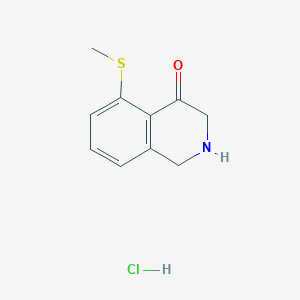
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
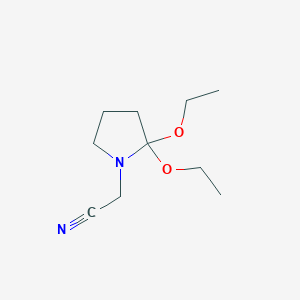
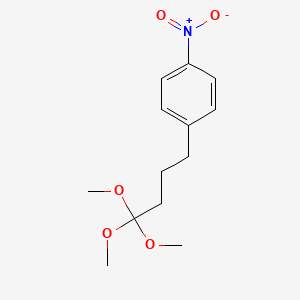

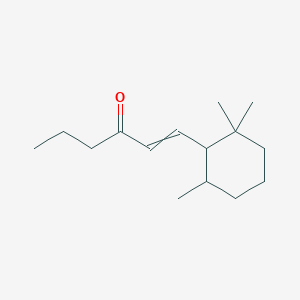
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
